N-{2-[(cyclopropylmethyl)(prop-2-yn-1-yl)amino]ethyl}methanesulfonamide
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Overview
Description
N-{2-[(cyclopropylmethyl)(prop-2-yn-1-yl)amino]ethyl}methanesulfonamide is a synthetic organic compound with the molecular formula C10H18N2O2S. This compound is characterized by the presence of a cyclopropylmethyl group, a prop-2-yn-1-yl group, and a methanesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(cyclopropylmethyl)(prop-2-yn-1-yl)amino]ethyl}methanesulfonamide typically involves the reaction of cyclopropylmethylamine with propargyl bromide to form N-(cyclopropylmethyl)prop-2-yn-1-amine. This intermediate is then reacted with methanesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(cyclopropylmethyl)(prop-2-yn-1-yl)amino]ethyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-{2-[(cyclopropylmethyl)(prop-2-yn-1-yl)amino]ethyl}methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{2-[(cyclopropylmethyl)(prop-2-yn-1-yl)amino]ethyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-methylprop-2-yn-1-amine
- N-methyl-N-(prop-2-yn-1-yl)methanesulfonamide
- Selegiline (N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine) .
Uniqueness
N-{2-[(cyclopropylmethyl)(prop-2-yn-1-yl)amino]ethyl}methanesulfonamide is unique due to the presence of both cyclopropylmethyl and prop-2-yn-1-yl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .
Properties
IUPAC Name |
N-[2-[cyclopropylmethyl(prop-2-ynyl)amino]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-3-7-12(9-10-4-5-10)8-6-11-15(2,13)14/h1,10-11H,4-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJXKLOVNPOUAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN(CC#C)CC1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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